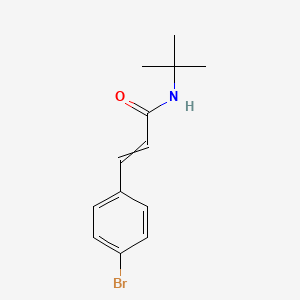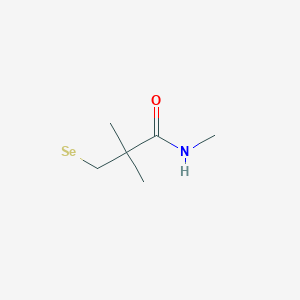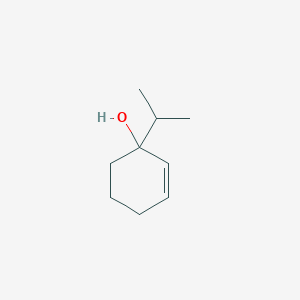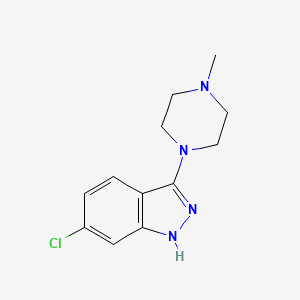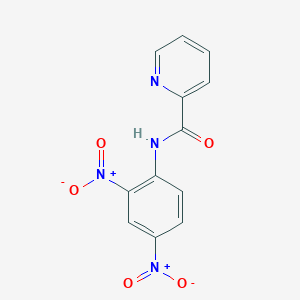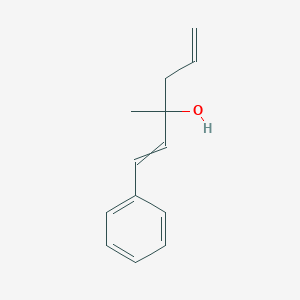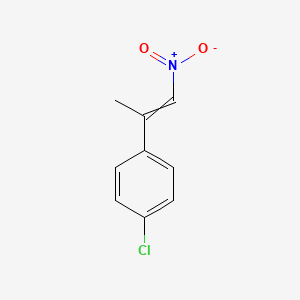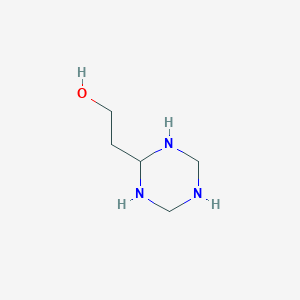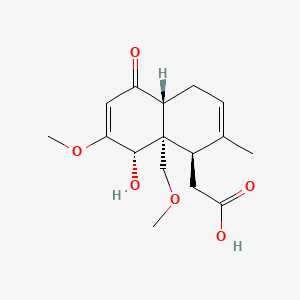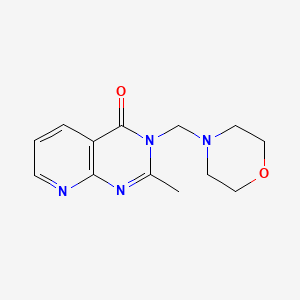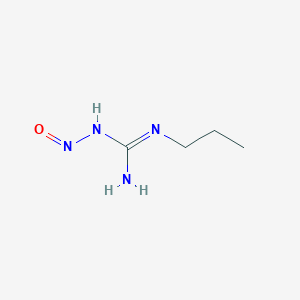
N-Nitroso-N''-propylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitroso-N’-propylguanidine is an organic compound belonging to the class of nitrosamines. Nitrosamines are characterized by the presence of a nitroso group (-N=O) bonded to an amine. These compounds are known for their potential carcinogenic properties and are found in various environmental sources, including food, water, and tobacco products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Nitroso-N’-propylguanidine can be synthesized through the nitrosation of secondary amines. One common method involves the reaction of propylamine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid . The reaction typically proceeds under mild conditions and yields the desired nitrosamine compound.
Industrial Production Methods
Industrial production of N-Nitroso-N’-propylguanidine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N-Nitroso-N’-propylguanidine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: The nitroso group can be substituted by other nucleophiles under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as thiols and amines can react with the nitroso group
Major Products Formed
Oxidation: Nitropropylguanidine
Reduction: Propylguanidine
Substitution: Various substituted guanidines depending on the nucleophile used
Applications De Recherche Scientifique
N-Nitroso-N’-propylguanidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrosation reactions.
Medicine: Studied for its potential therapeutic applications, including its role as an antitumor agent.
Industry: Used in the production of certain pharmaceuticals and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of N-Nitroso-N’-propylguanidine involves its interaction with cellular macromolecules. The nitroso group can undergo metabolic activation, leading to the formation of reactive intermediates that can alkylate DNA and proteins. This alkylation can result in mutations and potentially lead to carcinogenesis . The compound’s effects are mediated through pathways involving cytochrome P450 enzymes and other metabolic enzymes .
Comparaison Avec Des Composés Similaires
N-Nitroso-N’-propylguanidine can be compared with other nitrosamines and nitrosamides:
N-Nitrosodimethylamine (NDMA): Known for its high carcinogenicity and widespread occurrence in the environment.
N-Nitrosodiethylamine (NDEA): Similar in structure and reactivity, also a potent carcinogen.
N-Nitrosoguanidines: A broader class that includes compounds like N-Nitroso-N-methyl-N’-nitroguanidine, which have similar chemical properties but different biological activities.
N-Nitroso-N’-propylguanidine is unique due to its specific alkyl group and the resulting differences in reactivity and biological effects compared to other nitrosamines and nitrosamides .
Propriétés
Numéro CAS |
106984-35-4 |
|---|---|
Formule moléculaire |
C4H10N4O |
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
1-nitroso-2-propylguanidine |
InChI |
InChI=1S/C4H10N4O/c1-2-3-6-4(5)7-8-9/h2-3H2,1H3,(H3,5,6,7,9) |
Clé InChI |
ARBYVFXPTALOGK-UHFFFAOYSA-N |
SMILES canonique |
CCCN=C(N)NN=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


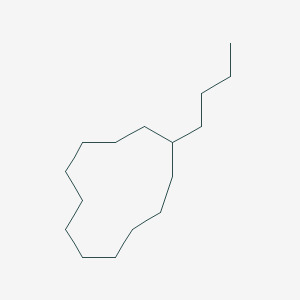
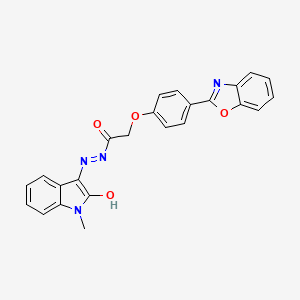
![1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine](/img/structure/B14329975.png)
![1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione](/img/structure/B14329977.png)
